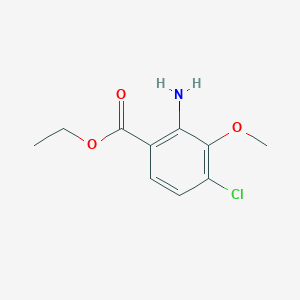![molecular formula C21H24N4O3S2 B2391709 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide CAS No. 865180-35-4](/img/structure/B2391709.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide” is a chemical compound with the molecular formula C19H19N3O3S2 . It has a molecular weight of 401.5 g/mol . The compound is also known by other names such as 3,4-dimethyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide .
Molecular Structure Analysis
The compound’s structure includes a benzothiazole ring, which is a heterocyclic compound. This ring is attached to a sulfamoyl group and an allyl group at the 3-position. At the 2-position, it forms a double bond with a nitrogen atom, which is also part of an amide group attached to a benzene ring .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a topological polar surface area of 127 Ų, a complexity of 716, and a XLogP3-AA value of 3.5 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has four rotatable bonds .
Aplicaciones Científicas De Investigación
Anticancer Applications
The synthesis of indapamide derivatives has shown significant pro-apoptotic activity on melanoma cell lines, indicating potential applications as anticancer agents. These derivatives, including compounds demonstrating high growth inhibition of melanoma cancer cells, also act as inhibitors for human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer treatment (Ö. Yılmaz et al., 2015).
Antimalarial and Antiviral Research
Sulfonamide derivatives have been investigated for their antimalarial activity, showing significant in vitro efficacy. Theoretical calculations and molecular docking studies support these findings, highlighting the potential of these compounds in treating malaria and exploring their use against COVID-19 (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has identified compounds with potency in in vitro assays comparable to known selective class III agents, suggesting their utility in cardiac electrophysiological applications (T. K. Morgan et al., 1990).
Enzyme Inhibition and Molecular Docking
Studies on new Schiff bases derived from sulfamethoxazole have revealed their inhibitory effects on various enzyme activities, underscoring their potential in enzyme inhibition and molecular docking applications for developing therapeutic agents (S. Alyar et al., 2019).
Cytotoxic Evaluation for Cancer Treatment
The synthesis and evaluation of substituted sulfonamide Schiff bases have demonstrated significant cytotoxic activity against human breast cancer cell lines, presenting a promising avenue for chemotherapy agent development (V. Govindaraj et al., 2021).
Antimicrobial Activities
Benzamide derivatives bearing different bioactive moieties have been synthesized and shown to exhibit significant antimicrobial activity, providing a basis for the development of new antimicrobial agents (B. Priya et al., 2006).
Fluorescence Sensors for Metal Ions
Research into benzimidazole and benzothiazole conjugated Schiff bases has demonstrated their potential as fluorescent sensors for metal ions, indicating applications in chemical sensing and environmental monitoring (G. Suman et al., 2019).
Propiedades
IUPAC Name |
4-(diethylamino)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-4-13-25-18-12-11-17(30(22,27)28)14-19(18)29-21(25)23-20(26)15-7-9-16(10-8-15)24(5-2)6-3/h4,7-12,14H,1,5-6,13H2,2-3H3,(H2,22,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXOYZRZJWYQKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

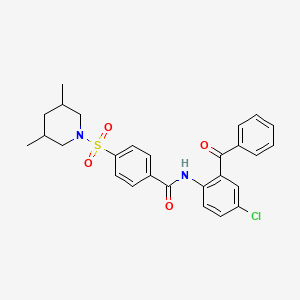
![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)
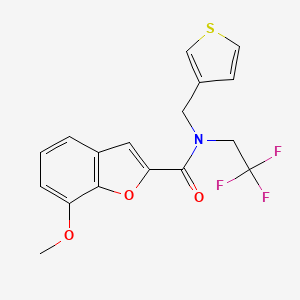
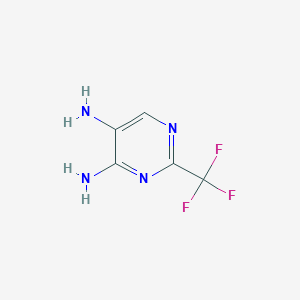
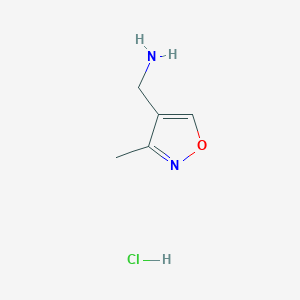
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)
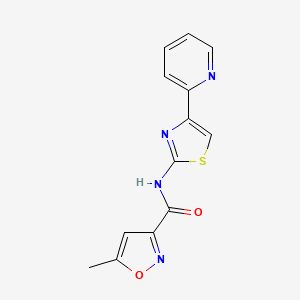
![6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391636.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2391638.png)
![Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2391643.png)
![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)
